molecular formula C19H18N4O6 B6544790 methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 946299-30-5

methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B6544790
CAS No.: 946299-30-5
M. Wt: 398.4 g/mol
InChI Key: FEUGMZDXBYMPBE-UHFFFAOYSA-N
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Description

Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a synthetic small molecule of significant interest in oncology research, primarily investigated for its potential as a targeted therapeutic agent. Its core structure is based on a pyrido[2,3-d]pyrimidine scaffold, a privileged chemotype known for its ability to function as a kinase inhibitor . This compound is specifically designed to explore the inhibition of key signaling pathways that drive tumor proliferation and survival. Researchers utilize this chemical probe to study the mechanistic underpinnings of carcinogenesis and to evaluate its efficacy in modulating dysregulated cellular processes in various cancer cell lines. The molecule's structure-activity relationship (SAR) is a key focus, as the acetamido benzoate moiety is engineered to enhance target binding affinity and selectivity. This reagent is strictly for use in biochemical assays and cell-based studies to further the understanding of kinase signaling networks in cancer and to support the development of novel anti-cancer strategies.

Properties

IUPAC Name

methyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-22-16-15(13(28-2)8-9-20-16)17(25)23(19(22)27)10-14(24)21-12-6-4-11(5-7-12)18(26)29-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUGMZDXBYMPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate (CAS: 946372-99-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.

The molecular formula of this compound is C19H18N4O6C_{19}H_{18}N_{4}O_{6}, with a molecular weight of approximately 398.38 g/mol. The compound features several functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight398.38 g/mol
LogP1.404
Water Solubility (LogSw)-2.12
Polar Surface Area93.589 Ų
pKa (acid dissociation constant)11.47

Antioxidant Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, related pyrido[2,3-d]pyrimidine derivatives have shown promising results in reducing oxidative stress in vitro .

Inhibition of Enzymatic Activity

The compound has been screened for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that certain derivatives exhibit competitive inhibition against AChE with varying degrees of potency .

Antitumor Activity

In vitro assays have demonstrated the antitumor potential of this compound against several cancer cell lines. The cytotoxicity was assessed using the MTT assay method across different concentrations:

Cell LineIC50 (µM)
A54915.629 ± 1.03
NCI-H19750.297 ± 0.024
NCI-H460>50

These results indicate selective activity towards certain cancer cells while demonstrating lower efficacy against others .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds within the same structural family:

  • Study on EGFR Inhibition : Research indicated that pyrido[2,3-d]pyrimidine derivatives could inhibit EGFR kinase activity at low concentrations (IC50 values around 13 nM), suggesting potential applications in targeted cancer therapies .
  • Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, compounds similar to this compound displayed neuroprotective properties through their antioxidant mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares its pyrido[2,3-d]pyrimidine core with 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide (). Key differences include:

  • Substituents on the pyrido[2,3-d]pyrimidine ring : The target compound has a 5-methoxy group , whereas the analog in features a 5-ethoxy group . Ethoxy groups may confer increased lipophilicity and metabolic stability compared to methoxy .
  • Acetamido-linked moieties: The target compound terminates in a methyl benzoate ester, while ’s analog links to a 5-methylisoxazole.

Another structurally related compound, Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (), shares the methyl benzoate group but replaces the pyrido[2,3-d]pyrimidine with a pyridoindole system. This difference eliminates the dioxo-pyrimidine motif, reducing hydrogen-bond acceptor capacity .

Physicochemical Properties

Property Target Compound Analog Compound
Molecular Formula C₂₁H₂₀N₄O₆ (inferred) C₁₈H₁₉N₅O₅ C₂₁H₂₂N₂O₂
Molecular Weight ~448.41 g/mol 393.38 g/mol 334.41 g/mol
Key Functional Groups 5-OCH₃, benzoate ester 5-OCH₂CH₃, isoxazole Pyridoindole, benzoate ester
Predicted Solubility Moderate (ester enhances polarity) Low (ethoxy and isoxazole increase lipophilicity) Low (pyridoindole reduces polarity)

The benzoate ester in the target compound likely improves aqueous solubility compared to the isoxazole-linked analog in . However, the pyridoindole system in ’s compound may further reduce solubility due to its planar aromatic structure .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure R1 R2 Molecular Weight (g/mol) Key References
Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate Pyrido[2,3-d]pyrimidine 5-OCH₃ Benzoate ester ~448.41
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide Pyrido[2,3-d]pyrimidine 5-OCH₂CH₃ Isoxazole 393.38
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate Pyrido[4,3-b]indole Benzoate ester 334.41

Preparation Methods

Cyclocondensation of 2-Amino-5-Methoxypyridine-3-Carboxylic Acid

A common approach involves reacting 2-amino-5-methoxypyridine-3-carboxylic acid with methyl isocyanate in the presence of a base such as triethylamine. This forms the 1-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine intermediate.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 65–72%

Functionalization at the 3-Position

The 3-position of the pyrido[2,3-d]pyrimidine core is activated for nucleophilic substitution. Treatment with chloroacetyl chloride in dichloromethane introduces the chloromethylketone group, which is subsequently displaced by the acetamido linker.

Key Parameters :

  • Catalyst: None (thermal activation)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 58–64%

Coupling of the Acetamido-Benzoate Moiety

The acetamido-benzoate fragment is synthesized separately and coupled to the pyrido[2,3-d]pyrimidine intermediate.

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is prepared via esterification of 4-aminobenzoic acid with methanol under acidic conditions.

Reaction Conditions :

  • Catalyst: Sulfuric acid

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Yield: >90%

Amidation with Chloroacetyl-Pyrido[2,3-d]Pyrimidine

The coupling of methyl 4-aminobenzoate to the chloroacetyl-pyrido[2,3-d]pyrimidine intermediate is achieved via nucleophilic acyl substitution.

Optimized Protocol :

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C

  • Reaction Time: 6 hours

  • Yield: 70–75%

Final Esterification and Purification

The methyl ester group is introduced either early in the synthesis (as in methyl 4-aminobenzoate) or via transesterification of an ethyl ester precursor.

Transesterification Route

Ethyl ester analogs (e.g., ethyl 4-(2-{...}acetamido)benzoate) are converted to the methyl ester using methanol and a catalytic amount of sodium methoxide.

Conditions :

  • Solvent: Methanol

  • Catalyst: Sodium methoxide (0.1 equiv)

  • Temperature: 60°C

  • Yield: 85–90%

Chromatographic Purification

Final purification is performed using silica gel chromatography with a gradient of ethyl acetate in hexane (20% → 50%) to isolate the product in >95% purity.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

A patent-pending method employs Suzuki-Miyaura coupling to assemble the pyrido[2,3-d]pyrimidine-benzoate system. For example, a boronic ester derivative of the pyrido[2,3-d]pyrimidine is coupled with methyl 4-bromobenzoate.

Catalytic System :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Base: Cesium carbonate

  • Solvent: N,N-Dimethylacetamide (DMA)

  • Yield: 60–65%

One-Pot Tandem Reactions

Recent advancements demonstrate a one-pot synthesis combining cyclocondensation, amidation, and esterification steps, reducing purification overhead.

Key Advantages :

  • Reduced solvent use

  • Higher overall yield (55–60%)

  • Shorter reaction time (8–10 hours)

Analytical Data and Characterization

Critical spectroscopic data confirm the structure and purity of the final product:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.89 (d, J = 5.0 Hz, 1H, pyrimidine-H), 8.32 (d, J = 8.7 Hz, 2H, benzoate-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 3.87 (s, 3H, OCH3), 3.22 (s, 3H, NCH3).

  • LC-ESI-MS : m/z 428.1 [M+H]+ (calculated for C20H20N4O6: 428.14).

Industrial-Scale Considerations

For large-scale production, the following modifications are recommended:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic amidation steps.

  • Catalyst Recycling : Palladium catalysts are recovered via resin-based scavengers, reducing costs.

  • Crystallization Optimization : The final product is recrystallized from ethanol/water (3:1) to achieve >99% purity .

Q & A

Q. What are the optimal synthetic routes for methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[2,3-d]pyrimidine core via condensation of thiophene or pyrimidine derivatives under acidic/basic conditions (e.g., using acetic acid or sodium methoxide) . Subsequent functionalization includes acetamido linkage formation through coupling reagents like EDC/HOBt. To improve yields:

  • Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of pyrimidine core to benzoate derivative).
  • Use catalysts such as Pd/C for hydrogenation steps or microwave-assisted synthesis to reduce reaction time .
  • Monitor purity via HPLC at each step to minimize side products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., δ 3.20 ppm for methyl groups, aromatic protons at δ 7.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 377.0 observed in LC-MS) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly for resolving stereochemistry in the pyrido-pyrimidine core .

Q. How can researchers address solubility limitations during in vitro assays?

  • Solvent Systems : Use DMSO for initial stock solutions (e.g., 10 mM), followed by dilution in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .
  • Surfactant Additives : Incorporate 0.01% Tween-80 or Pluronic F-68 to enhance aqueous solubility .
  • Cosolvency : Combine ethanol (10–20%) with buffers for kinetic studies .

Q. What stability considerations are critical for long-term storage of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester or acetamido groups .
  • Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Analog Synthesis : Modify substituents on the pyrido-pyrimidine core (e.g., replace 5-methoxy with halogens or alkyl groups) to assess impact on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrimidine ring) .
  • Biological Assays : Compare IC50 values across analogs in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What in vitro and in vivo models are suitable for evaluating anticancer potential?

  • In Vitro :
    • Cell Lines : Use NCI-60 panel for broad screening; prioritize MDA-MB-231 (breast cancer) and A549 (lung cancer) based on pyrido-pyrimidine activity .
    • Mechanistic Assays : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • In Vivo :
    • Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) in nude mice; administer 10–50 mg/kg orally for 21 days .
    • PK/PD Analysis : Measure plasma half-life (t1/2) and tumor drug accumulation via LC-MS/MS .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation of Computational Models :
    • Re-optimize force field parameters (e.g., AMBER vs. CHARMM) for molecular dynamics simulations .
    • Perform free energy perturbation (FEP) to refine binding affinity predictions .
  • Experimental Replication :
    • Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Selectivity Screening : Profile against related enzymes (e.g., kinase family members) using broad-panel assays .
  • Proteomic Profiling : Use affinity chromatography coupled with MS to identify non-target protein binders .
  • Structural Optimization : Introduce bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding pockets .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with purity ≥95% (HPLC) .
  • Analytical Workflows : NMR (Bruker 400 MHz), HRMS (Agilent 6545 Q-TOF) .
  • Data Analysis Tools : MOE for molecular modeling, GraphPad Prism for dose-response curves .

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